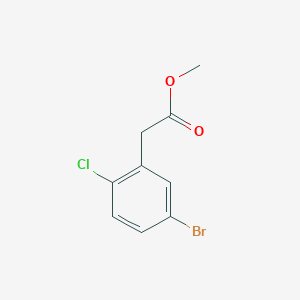

Methyl 2-(5-bromo-2-chlorophenyl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(5-bromo-2-chlorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c1-13-9(12)5-6-4-7(10)2-3-8(6)11/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GINLBXIFGQVBHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=CC(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80668228 | |

| Record name | Methyl (5-bromo-2-chlorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80668228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203314-33-4 | |

| Record name | Methyl (5-bromo-2-chlorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80668228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of Methyl 2-(5-bromo-2-chlorophenyl)acetate

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-(5-bromo-2-chlorophenyl)acetate

Authored by: A Senior Application Scientist

Introduction

This compound is a halogenated aromatic ester of significant interest within the fields of organic synthesis and pharmaceutical development. Its structural complexity, featuring a stereocenter and a polysubstituted benzene ring, makes it a valuable intermediate for the synthesis of more complex molecules. Notably, related compounds like α-bromo-2-chlorophenylacetic acid and its methyl ester are precursors in the synthesis of the antiplatelet agent Clopidogrel.[1][2] A comprehensive understanding of the is therefore paramount for researchers and drug development professionals. This knowledge underpins process optimization, quality control, and the prediction of chemical behavior, ensuring reproducibility and safety in its application.

This technical guide provides a detailed examination of the core . It is structured to deliver not just data, but also the field-proven experimental context and causality behind the analytical techniques used for its characterization. Each section integrates established protocols with expert insights, ensuring a self-validating and authoritative resource for laboratory professionals.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical compound is to establish its precise identity and structure. This information governs all other physical and chemical properties.

Caption: Molecular Structure of this compound.

The molecule consists of a central acetate group, with the alpha-carbon bonded to a 5-bromo-2-chlorophenyl ring. The presence of bromine and chlorine atoms significantly influences the molecule's electronic properties and reactivity.

Table 1: Core Identification and Physical Data

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 203314-33-4 | [3][4] |

| Molecular Formula | C₉H₈BrClO₂ | [3][5] |

| Molecular Weight | 263.52 g/mol | [3][5] |

| Appearance | Colorless to light yellow liquid | [3] |

| Storage Conditions | Sealed in dry, Room Temperature | [3][6] |

Thermal Properties and Phase Behavior

Thermal properties such as melting and boiling points are critical parameters that define the physical state of a substance and are indicative of its purity. For pharmaceutical intermediates, these values dictate the conditions required for storage, handling, and reaction scale-up.

Table 2: Thermal Transition Data

| Property | Value | Notes |

| Melting Point | Data not experimentally determined in provided sources. | As a liquid at room temperature, its melting point is below 25 °C. |

| Boiling Point | 291.6±25.0 °C at 760 mmHg (Predicted) | This is a predicted value for an isomer, highlighting the need for experimental verification.[7] |

Expert Insight: The Rationale for Differential Scanning Calorimetry (DSC)

While classical melting point apparatus can provide a range, Differential Scanning Calorimetry (DSC) is the preferred method in modern analytical chemistry.[8][9] It offers superior accuracy and provides a wealth of additional information. DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[9] This allows for the precise determination of transition temperatures (like melting point, Tₘ), the heat of fusion (ΔH), and can reveal the presence of impurities or different crystalline forms (polymorphs).[10][11]

Experimental Protocol: Melting Point Determination by DSC

This protocol outlines the standardized procedure for analyzing the thermal transitions of an organic compound like this compound.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium, tin).[9] This step is crucial for data accuracy and trustworthiness.

-

Sample Preparation: Accurately weigh 3-5 mg of the sample into a standard aluminum DSC pan. Crimp the pan with a lid to ensure a sealed environment, preventing any loss of volatile components during heating.

-

Reference Pan: Prepare an identical, empty, sealed aluminum pan to serve as the reference.

-

Thermal Program: Place both the sample and reference pans into the DSC cell. Program the instrument to heat at a constant rate, typically 10 °C/min, under an inert nitrogen atmosphere (flow rate ~50 mL/min) to prevent oxidative degradation.

-

Data Acquisition: Record the heat flow as a function of temperature. The melting of the sample will appear as an endothermic peak on the resulting thermogram.[9]

-

Data Analysis: The onset temperature of the endothermic peak is typically reported as the melting point (Tₘ). The area under the peak is integrated to calculate the enthalpy of fusion (ΔH).

Caption: Workflow for Melting Point Determination using DSC.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Purity is arguably the most critical quality attribute for any substance used in pharmaceutical manufacturing. Even trace impurities can affect the safety and efficacy of the final drug product.[12] High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for purity analysis due to its high resolution, sensitivity, and quantitative accuracy.[12][13][14]

Expert Insight: Why Reverse-Phase HPLC?

For moderately polar organic molecules like this compound, Reverse-Phase HPLC (RP-HPLC) is the method of choice. The stationary phase (typically C18-silica) is nonpolar, while the mobile phase is a polar solvent mixture (e.g., acetonitrile and water).[15] The compound and its potential impurities are separated based on their relative hydrophobicity; more nonpolar compounds interact more strongly with the stationary phase and thus elute later. This provides excellent separation for a wide range of organic impurities.[15]

Experimental Protocol: Purity Analysis by RP-HPLC

This protocol provides a robust starting point for developing a validated purity method.

-

Mobile Phase Preparation: Prepare the mobile phase components. For example, Mobile Phase A: Water with 0.1% Formic Acid; Mobile Phase B: Acetonitrile with 0.1% Formic Acid. The acid is added to suppress the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks.

-

Standard Preparation: Accurately prepare a stock solution of a reference standard of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Prepare working standards by diluting the stock solution.

-

Sample Preparation: Prepare the sample to be analyzed at the same concentration as the primary working standard.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: A gradient elution is often used to separate impurities with a wide range of polarities. For example, start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detector: UV detector at a wavelength where the analyte has strong absorbance (e.g., 220 nm).

-

-

Data Acquisition & Analysis: Inject the standard and sample solutions. The purity is calculated using the area percent method from the resulting chromatogram. The peak area of the main component is expressed as a percentage of the total area of all peaks.

Caption: General Workflow for HPLC Purity Analysis.

Spectroscopic Structural Confirmation

While chromatography assesses purity, spectroscopic techniques are essential to confirm the chemical structure of the main component. A combination of NMR, IR, and Mass Spectrometry provides an unambiguous identification of the molecule.[16][17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution.[18][19] It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei like ¹H and ¹³C.[20][21]

-

¹H NMR: This technique identifies the number of different types of protons, their electronic environment (chemical shift), the number of neighboring protons (splitting pattern), and the relative number of protons of each type (integration).

-

¹³C NMR: This provides information on the number of non-equivalent carbons and their electronic environment.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

| Type | Predicted Chemical Shift (ppm) | Description |

| ¹H NMR | ~7.5-7.2 | Aromatic protons (3H) on the substituted ring, showing complex splitting patterns due to their proximity and coupling. |

| ~5.5 | Methine proton (-CH) adjacent to the ester and aromatic ring. | |

| ~3.7 | Methyl protons (-OCH₃) of the ester group, appearing as a sharp singlet. | |

| ¹³C NMR | ~170 | Carbonyl carbon (C=O) of the ester. |

| ~135-125 | Aromatic carbons (6C), with shifts influenced by the bromo and chloro substituents. | |

| ~53 | Methoxy carbon (-OCH₃). | |

| ~45 | Methine carbon (-CH). |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.[22] It works on the principle that chemical bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their vibrational modes.[23]

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond | Functional Group | Description |

| ~3100-3000 | C-H | Aromatic | Aromatic C-H stretching vibrations.[16] |

| ~2950 | C-H | Alkane | C-H stretch of the methyl and methine groups. |

| ~1740 | C=O | Ester | Strong, sharp carbonyl stretch, highly characteristic of the ester group.[22][24] |

| ~1600-1450 | C=C | Aromatic | Aromatic ring C=C stretching vibrations.[16] |

| ~1250-1100 | C-O | Ester | C-O stretching vibration.[25] |

| ~800-600 | C-Cl, C-Br | Halogen | Carbon-halogen bond stretches in the fingerprint region.[25] |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation, clues about its structure.

-

Molecular Ion Peak (M⁺): For this compound, the molecular ion peak is a cluster due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a characteristic pattern of peaks at m/z values corresponding to the different isotopic combinations, which is a powerful confirmation of the presence of both halogens. The most abundant peak would correspond to the C₉H₈⁷⁹Br³⁵ClO₂ isotopologue.

Protocol: Integrated Spectroscopic Analysis

-

NMR Sample Preparation: Dissolve 10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[16] The deuterated solvent is used because it is "invisible" in the ¹H NMR spectrum.[21]

-

NMR Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

IR Sample Preparation: For a liquid sample, place a single drop directly onto the crystal of an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. This is a rapid, solvent-free method.[16]

-

IR Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

MS Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like methanol or acetonitrile. The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).[16]

-

MS Data Acquisition: Acquire the mass spectrum, ensuring sufficient resolution to observe the isotopic pattern of the molecular ion.

Caption: Integrated workflow for spectroscopic structural confirmation.

Conclusion

The comprehensive characterization of this compound through orthogonal analytical techniques provides a robust foundation for its use in research and development. Its identity as a colorless to light yellow liquid is confirmed by its molecular formula (C₉H₈BrClO₂) and molecular weight (263.52 g/mol ). While precise thermal data requires experimental determination via DSC, its purity can be rigorously controlled and quantified using RP-HPLC. The structural assignment is unequivocally confirmed by a combination of NMR, IR, and mass spectrometry, each providing a unique and complementary piece of the structural puzzle. This in-depth guide, grounded in established scientific principles and field-proven protocols, equips researchers and scientists with the necessary knowledge to confidently handle, analyze, and utilize this important chemical intermediate.

References

- Slideshare. (n.d.). Structural elucidation by NMR(1HNMR).

- Specac Ltd. (n.d.). Interpreting Infrared Spectra.

- Oregon State University. (n.d.). Infrared Spectra: Identifying Functional Groups.

- Google Patents. (n.d.). Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.

- Microbe Notes. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses.

- ACS Publications. (n.d.). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. Journal of Chemical Education.

- Chemistry Steps. (n.d.). Interpreting IR Spectra.

- Unknown Source. (n.d.). Principles of NMR.

- Technology Networks. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems.

- Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach.

- YouTube. (2024). How to Interpret an IR Spectrum and Identify the RIGHT Functional Group.

- BenchChem. (n.d.). An In-depth Technical Guide to the Functional Group Analysis of Benzyl Phenylacetate.

- Google Patents. (n.d.). CN101774914A - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.

- Slideshare. (n.d.). Nmr spectroscopy.

- ChemicalBook. (n.d.). This compound CAS.

- ChemicalBook. (2025). This compound | 203314-33-4.

- Wikipedia. (n.d.). Differential scanning calorimetry.

- PubMed. (n.d.). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines.

- Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?.

- PubMed Central. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience.

- Setaram. (n.d.). An overview of Differential Scanning Calorimetry - DSC.

- PubChem. (n.d.). Methyl alpha-bromo-2-chlorophenylacetate.

- AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.

- ResearchGate. (2025). DSC Studies on Organic Melting Temperature Standards.

- Unknown Source. (n.d.).

- Unknown Source. (2025).

- Guidechem. (n.d.). Methyl 2-(2-broMo-5-chlorophenyl)acetate 455957-76-3.

- Unknown Source. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.

- PubChem. (n.d.). Methyl 2-bromo-2-(4-chlorophenyl)acetate.

- Wikipedia. (n.d.). Methyl 2-bromoacetate.

- Parchem. (n.d.). This compound (Cas 203314-33-4).

- Chemsrc. (2025). Methyl 2-bromo-2-(2-chlorophenyl)acetate | CAS#:85259-19-4.

- BLDpharm. (n.d.). 849934-94-7|Methyl 2-(4-bromo-2-chlorophenyl)acetate.

- Unknown Source. (n.d.). Alpha-Bromo-2-Chlorophenylacetic Acid.

- Unknown Source. (n.d.). Alpha Bromo-2-Chlorophenylacetic Acid Methyl Ester.

- PubMed. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution.

- Google Patents. (n.d.). CN103387497A - Preparation methods for clopidogrel and its intermediates--methyl alpha-bromo-2-chloro-phenylacetate and thiophene ethylamino-substituted methyl acetate.

- Uniformed Services University. (1994). A simultaneous assay of the differentiating agents, phenylacetic acid and phenylbutyric acid, and one of their metabolites, phenylacetyl-glutamine, by reversed-phase, high performance liquid chromatography.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Methyl alpha-Bromo-2-chlorophenylacetate | 85259-19-4.

- ResearchGate. (2025). N-Hydroxysuccinimidyl phenylacetate as a novel derivatizing reagent for aliphatic amines in gas chromatography.

- NIST WebBook. (n.d.). 5-Bromo-2-chlorobenzoic acid.

Sources

- 1. Alpha-Bromo-2-Chlorophenylacetic Acid - High Quality at Affordable Price [sonalplasrubind.com]

- 2. CN103387497A - Preparation methods for clopidogrel and its intermediates--methyl alpha-bromo-2-chloro-phenylacetate and thiophene ethylamino-substituted methyl acetate - Google Patents [patents.google.com]

- 3. This compound CAS#: 203314-33-4 [chemicalbook.com]

- 4. This compound | 203314-33-4 [chemicalbook.com]

- 5. parchem.com [parchem.com]

- 6. 849934-94-7|Methyl 2-(4-bromo-2-chlorophenyl)acetate|BLD Pharm [bldpharm.com]

- 7. Page loading... [guidechem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 10. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. moravek.com [moravek.com]

- 13. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]

- 14. pharmoutsourcing.com [pharmoutsourcing.com]

- 15. pharmtech.com [pharmtech.com]

- 16. benchchem.com [benchchem.com]

- 17. Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 19. microbenotes.com [microbenotes.com]

- 20. process-nmr.com [process-nmr.com]

- 21. NMR Spectroscopy Explained: How It Works and Why It Matters | Technology Networks [technologynetworks.com]

- 22. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 23. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 24. Interpreting IR Spectra [chemistrysteps.com]

- 25. Infrared Spectra: Identifying Functional Groups [sites.science.oregonstate.edu]

An In-depth Technical Guide to Methyl 2-(5-bromo-2-chlorophenyl)acetate (CAS No. 203314-33-4)

Abstract

Methyl 2-(5-bromo-2-chlorophenyl)acetate, identified by CAS number 203314-33-4, is a halogenated phenylacetate derivative. Its unique substitution pattern, featuring both bromine and chlorine atoms on the phenyl ring, makes it a valuable and versatile intermediate in organic synthesis. The presence of multiple reactive sites—an ester functional group and two distinct aryl halides—allows for sequential and site-selective modifications. This guide provides a comprehensive overview of its chemical properties, a robust synthesis protocol from its carboxylic acid precursor, an exploration of its synthetic utility with a focus on cross-coupling reactions, and detailed analytical and safety protocols. The insights herein are designed to empower researchers in leveraging this building block for the development of complex molecular architectures, particularly within the pharmaceutical and materials science domains.

Core Molecular Characteristics

This compound is a substituted phenylacetic acid ester. The core structure consists of a benzene ring substituted with a chloro group at position 2 and a bromo group at position 5. An acetic acid methyl ester moiety is attached at position 1. This arrangement of functional groups dictates its chemical behavior and synthetic potential.

Physicochemical Properties

The compound is typically a colorless to light yellow liquid under standard conditions.[1] Its properties are summarized in the table below. Proper storage, sealed in a dry environment at room temperature, is crucial to prevent hydrolysis of the ester group and maintain its integrity.[1][2]

| Property | Value | Source |

| CAS Number | 203314-33-4 | [1][3][4] |

| Molecular Formula | C₉H₈BrClO₂ | [1][2] |

| Molecular Weight | 263.52 g/mol | [1][2] |

| Appearance | Colorless to light yellow Liquid | [1] |

| Storage Temperature | Room Temperature, Sealed in Dry | [1][2] |

| Synonyms | Methyl 5-bromo-2-chlorophenylacetate | [5] |

Spectral Data Interpretation (Predicted)

While specific spectra for this compound are not widely published, a theoretical analysis based on its structure provides expected characterization data:

-

¹H NMR (CDCl₃, 400 MHz): We expect a singlet for the methyl ester protons (O-CH₃) around δ 3.7 ppm. The benzylic protons (-CH₂-) should appear as a singlet around δ 3.8-4.0 ppm. The aromatic region will show three protons exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

¹³C NMR (CDCl₃, 100 MHz): Key signals would include the ester carbonyl carbon (~170 ppm), the benzylic carbon (~40 ppm), the methoxy carbon (~52 ppm), and six distinct aromatic carbon signals, two of which will be directly attached to the halogen atoms (C-Br and C-Cl) and will have characteristic chemical shifts.

-

Mass Spectrometry (EI): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of both bromine (⁷⁹Br/⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl in ~3:1 ratio), resulting in a cluster of peaks around m/z 262, 264, and 266.

Synthesis and Manufacturing

The most direct and industrially scalable synthesis of this compound involves the esterification of its corresponding carboxylic acid, 2-(5-bromo-2-chlorophenyl)acetic acid (CAS 177985-34-1).[6][7] This precursor is commercially available, making the synthesis accessible.[7]

Recommended Synthesis Workflow: Fischer Esterification

The Fischer esterification is a classic, acid-catalyzed reaction that is highly effective for converting carboxylic acids to esters using an excess of the corresponding alcohol. The causality for using an acid catalyst (e.g., H₂SO₄) is to protonate the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a self-validating system, where the final analytical characterization confirms the success of the synthesis and purification steps.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(5-bromo-2-chlorophenyl)acetic acid (10.0 g, 39.7 mmol).

-

Reagent Addition: Add methanol (100 mL) to the flask. Stir the mixture until the acid is fully dissolved. Cautiously, add concentrated sulfuric acid (1 mL, ~18.8 mmol) dropwise to the stirring solution. The excess of methanol serves as both a reagent and the solvent, driving the equilibrium towards the product side.

-

Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice-cold water (200 mL). Carefully neutralize the solution by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL). The choice of ethyl acetate is based on its good solvency for the product and immiscibility with water.

-

Washing: Combine the organic layers and wash with water (1 x 100 mL) followed by brine (1 x 100 mL) to remove residual acid and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 98:2) to afford the pure this compound as a colorless to pale yellow oil.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and MS analysis.

Reactivity and Applications in Drug Discovery

The synthetic value of this compound lies in its multiple, differentially reactive functional groups. This allows for its use as a versatile scaffold in the construction of more complex molecules. While its direct use in a final drug product is not widely documented, its role as an intermediate is critical. The structural motifs of halogenated phenylacetic acids are found in numerous pharmaceuticals.

Key Reaction Pathways

The diagram below illustrates the primary reaction pathways available, making it a powerful tool for medicinal chemists.

Sources

- 1. This compound CAS#: 203314-33-4 [m.chemicalbook.com]

- 2. file.bldpharm.com [file.bldpharm.com]

- 3. This compound-ECHO CHEMICAL CO., LTD. [echochemical.com]

- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 5. parchem.com [parchem.com]

- 6. 2-(5-Bromo-2-chlorophenyl)acetic acid [myskinrecipes.com]

- 7. 2-(5-bromo-2-chlorophenyl)acetic acid | 177985-34-1 [chemicalbook.com]

Spectroscopic Characterization of Methyl 2-(5-bromo-2-chlorophenyl)acetate: A Predictive and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental spectroscopic data for Methyl 2-(5-bromo-2-chlorophenyl)acetate (CAS No. 203314-33-4) is not extensively available in public-domain literature.[1] This guide, therefore, adopts an expert-driven, predictive approach grounded in foundational spectroscopic principles and comparative data from structurally analogous compounds. The objective is to provide a robust framework for the identification, characterization, and quality control of this molecule, empowering researchers to confirm its structure with confidence.

Introduction: The Need for Structural Verification

This compound is a halogenated aromatic compound with potential applications as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its precise molecular structure, featuring a specific substitution pattern on the phenyl ring, is critical to its reactivity and the identity of its downstream products.

In the absence of a comprehensive, published spectral library for this specific compound, researchers must rely on a combination of predictive analysis and standardized experimental protocols. This guide serves as a self-validating system, explaining the causal relationships between the molecular structure and its expected spectroscopic output, thereby providing a reliable benchmark for newly synthesized batches.

Molecular Structure and Predicted Spectroscopic Behavior

The unique arrangement of substituents on the phenyl ring dictates a distinct electronic environment, which is the primary determinant of the compound's spectroscopic fingerprint. The chloro group at the C2 position and the bromo group at the C5 position are both electron-withdrawing, which will deshield the aromatic protons and carbons.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Predicted Spectroscopic Data and Interpretation

The following sections detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on established substituent effects and data from analogous compounds like Methyl 2-(2-chlorophenyl)acetate and 5-bromo-2-chlorotoluene.[2][3][4]

3.1. Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be highly informative, with distinct signals for the aromatic, methylene (CH₂), and methyl (CH₃) protons. The substitution pattern on the benzene ring removes symmetry, making all three aromatic protons chemically distinct.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

|---|---|---|---|---|---|

| H6 | ~7.45 | d (doublet) | J ≈ 2.5 Hz | 1H | Ortho to the electron-withdrawing bromine, expected to be a doublet due to meta-coupling with H4. |

| H4 | ~7.30 | dd (doublet of doublets) | J ≈ 8.5, 2.5 Hz | 1H | Ortho to the bromine and meta to the chlorine, showing both ortho- and meta-coupling. |

| H3 | ~7.15 | d (doublet) | J ≈ 8.5 Hz | 1H | Ortho to the chlorine, showing ortho-coupling with H4. |

| C7-H₂ | ~3.85 | s (singlet) | - | 2H | Methylene protons adjacent to the aromatic ring and the ester group. |

| C10-H₃ | ~3.70 | s (singlet) | - | 3H | Methyl protons of the ester group. |

3.2. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show nine distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are heavily influenced by the electronegativity of the attached halogen atoms.

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C8 (C=O) | ~170.5 | Typical chemical shift for an ester carbonyl carbon. |

| C1 (ipso-C) | ~135.0 | Aromatic carbon attached to the acetate group, deshielded. |

| C2 (ipso-C) | ~133.0 | Aromatic carbon bearing the chlorine atom, deshielded by the electronegative substituent. |

| C4 | ~132.5 | Aromatic C-H carbon. |

| C6 | ~131.0 | Aromatic C-H carbon. |

| C3 | ~129.5 | Aromatic C-H carbon. |

| C5 (ipso-C) | ~121.0 | Aromatic carbon bearing the bromine atom. |

| C10 (O-CH₃) | ~52.5 | Methoxy carbon of the ester. |

| C7 (-CH₂-) | ~39.0 | Methylene carbon adjacent to the aromatic ring. |

3.3. Predicted Infrared (IR) Spectrum

The IR spectrum is dominated by a strong carbonyl stretch from the ester group. The spectrum also provides information about the aromatic and aliphatic C-H bonds. Data from methyl phenylacetate serves as a useful comparison for characteristic ester vibrations.[5][6]

Table 3: Predicted Key Infrared (IR) Absorptions (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3050-3100 | Medium | Aromatic C-H stretch |

| ~2955, 2850 | Medium-Weak | Aliphatic C-H stretch (CH₂ and CH₃) |

| ~1740 | Strong | C=O stretch (Ester carbonyl) |

| ~1580, 1470 | Medium-Weak | Aromatic C=C ring stretches |

| ~1200, 1150 | Strong | C-O stretch (Ester) |

| ~1050 | Medium | C-Cl stretch |

| ~600-700 | Medium | C-Br stretch |

3.4. Predicted Mass Spectrum (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and crucial information about the isotopic composition of the molecule. The presence of both chlorine (³⁵Cl/³⁷Cl ≈ 3:1) and bromine (⁷⁹Br/⁸¹Br ≈ 1:1) will result in a characteristic isotopic pattern for the molecular ion and any halogen-containing fragments.

-

Molecular Ion (M⁺): A complex cluster of peaks is expected around m/z 262, 264, and 266 due to the different combinations of Br and Cl isotopes. The most abundant peak in this cluster will correspond to the molecule containing ³⁵Cl and ⁷⁹Br.

-

Key Fragmentation Pathways: The fragmentation of esters and alkyl halides follows predictable patterns.[7][8]

-

Loss of Methoxy Radical (•OCH₃): A prominent peak at M-31 (m/z ~231, 233, 235) corresponding to the formation of an acylium ion.

-

Loss of Carbomethoxy Group (•COOCH₃): A peak at M-59 (m/z ~203, 205, 207) corresponding to the formation of the substituted benzyl cation. This is often a very stable and abundant fragment.

-

Alpha Cleavage: Cleavage of the C-C bond adjacent to the functional group is a common fragmentation pathway.[9]

-

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocols: A Self-Validating Workflow

Adherence to standardized protocols is essential for generating reproducible and trustworthy data. The following methodologies represent best practices for the spectroscopic characterization of a novel small organic molecule.

4.1. Workflow for Spectroscopic Characterization

Caption: A standard workflow for the synthesis and spectroscopic confirmation of a target compound.

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is designed for acquiring high-quality ¹H and ¹³C NMR spectra.[10][11]

-

Sample Preparation:

-

For ¹H NMR, dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of CDCl₃ is recommended to achieve a good signal-to-noise ratio in a reasonable time.[11]

-

Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube, ensuring no solid particles are present.

-

-

Instrument Parameters (400 MHz Spectrometer):

-

¹H NMR: Acquire data with a 45° pulse angle and a relaxation delay of 1-2 seconds. Co-add 16-32 scans for adequate signal.

-

¹³C NMR: Use a proton-decoupled pulse sequence. A relaxation delay of 2-5 seconds is crucial for accurate integration of quaternary carbons. Accumulate 1024 or more scans.

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale to the TMS signal.

-

Integrate the signals in the ¹H spectrum.

-

4.3. Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a modern, convenient method for obtaining IR spectra of solid or liquid samples with minimal preparation.[12][13]

-

Sample Preparation: Place a small amount (a few milligrams) of the neat compound directly onto the diamond or germanium crystal of the ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Apply consistent pressure to the sample using the built-in clamp to ensure good contact with the crystal.

-

Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.

-

-

Data Processing: Perform an ATR correction on the resulting spectrum if comparison with traditional transmission spectra is desired.

4.4. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal technique for analyzing volatile compounds, providing both retention time for purity assessment and a mass spectrum for structural identification.[14][15]

-

Sample Preparation:

-

Prepare a dilute solution of the compound (~10-100 µg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.[15]

-

Ensure the sample is free of non-volatile impurities by filtering if necessary.

-

Transfer the solution to a 2 mL GC vial.

-

-

Instrument Parameters:

-

GC: Use a non-polar capillary column (e.g., DB-5ms). Set a temperature program starting at ~70°C, ramping up to ~280°C to ensure elution of the compound.

-

Injection: Inject 1 µL of the sample solution, typically with a split ratio to avoid overloading the column.

-

MS: Use Electron Ionization (EI) at a standard energy of 70 eV.[16] Scan a mass range from m/z 40 to 400.

-

-

Data Analysis:

-

Analyze the total ion chromatogram (TIC) to assess purity and determine the retention time.

-

Extract the mass spectrum from the corresponding chromatographic peak.

-

Identify the molecular ion peak cluster and analyze the fragmentation pattern, comparing it to the predicted pathways.

-

Conclusion

While direct, published spectra for this compound are scarce, a comprehensive and reliable structural characterization is achievable through a predictive and methodological approach. By understanding the fundamental principles of NMR, IR, and MS, and by comparing expected outcomes with data from analogous structures, researchers can confidently verify the identity and purity of this valuable synthetic intermediate. The protocols and predictive data outlined in this guide provide a robust framework for achieving this critical step in chemical research and development.

References

-

SpectraBase. (n.d.). Methyl 2-(2-chlorophenyl)acetate. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

-

SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

-

University of Massachusetts Lowell. (n.d.). 4406 GC-MS procedure and background. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

University of Massachusetts Amherst. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

-

Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy [Video]. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). CN101774914A - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.

-

Gammadata. (n.d.). Tips for ATR Sampling. Retrieved from [Link]

-

SpectraBase. (n.d.). Methyl 2-(2-chlorophenyl)acetate - MS (GC) Spectrum. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.

-

Human Metabolome Database. (2012, September 11). Showing metabocard for Methyl phenylacetate (HMDB0032617). Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

SpectraBase. (n.d.). methyl 2-(2-chlorophenyl)-2-indol-1-yl-acetate - MS (GC) Spectrum. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-chloro-2-(2-chlorophenyl)acetate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl (2-chlorophenyl)acetate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information - Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-chlorotoluene. Retrieved from [Link]

-

Tesis Doctorals en Xarxa. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

ACS Publications. (2022, November 22). Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy. The Journal of Physical Chemistry A. Retrieved from [Link]

-

Michigan State University. (n.d.). Basic Practical NMR Concepts: A Guide for the Modern Laboratory. Retrieved from [Link]

-

Scribd. (n.d.). ATR-FTIR Spectroscopy Guide. Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl phenylacetate. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

-

PubChem. (n.d.). Methyl phenylacetate. Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

IndiaMART. (n.d.). Alpha Bromo-2-Chlorophenylacetic Acid Methyl Ester. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). CN103387497A - Preparation methods for clopidogrel and its intermediates--methyl alpha-bromo-2-chloro-phenylacetate and thiophene ethylamino-substituted methyl acetate.

-

University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

Sources

- 1. This compound | 203314-33-4 [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. 5-BROMO-2-CHLOROTOLUENE(54932-72-8) 1H NMR spectrum [chemicalbook.com]

- 4. Methyl (2-chlorophenyl)acetate | C9H9ClO2 | CID 93683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl phenylacetate(101-41-7) IR Spectrum [chemicalbook.com]

- 6. Methyl phenylacetate - Wikipedia [en.wikipedia.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. m.youtube.com [m.youtube.com]

- 9. whitman.edu [whitman.edu]

- 10. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. youtube.com [youtube.com]

- 13. mt.com [mt.com]

- 14. Sample preparation GC-MS [scioninstruments.com]

- 15. uoguelph.ca [uoguelph.ca]

- 16. memphis.edu [memphis.edu]

commercial availability and suppliers of Methyl 2-(5-bromo-2-chlorophenyl)acetate

An In-depth Technical Guide to the Commercial Availability and Supply of Methyl 2-(5-bromo-2-chlorophenyl)acetate for Researchers and Drug Development Professionals

Introduction

This compound, with CAS number 203314-33-4, is a critical starting material and key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2][3][4][5] Its molecular structure, featuring a substituted phenyl ring with bromo and chloro moieties, makes it a versatile building block in medicinal chemistry and drug discovery. This guide provides an in-depth analysis of the commercial availability, supplier landscape, and essential quality control parameters for this compound, tailored for researchers, scientists, and professionals in the drug development sector. A thorough understanding of the supply chain and quality attributes of this intermediate is paramount for ensuring the reproducibility of research and the integrity of pharmaceutical manufacturing processes.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 203314-33-4 |

| Molecular Formula | C₉H₈BrClO₂ |

| Molecular Weight | 263.52 g/mol [1] |

| Appearance | Colorless to light yellow liquid[1] |

| Storage Temperature | Room Temperature, sealed in dry conditions[1] |

Commercial Availability and Key Suppliers

This compound is readily available from a range of global suppliers, including manufacturers in China, India, and Europe, as well as international distributors. The compound is typically offered in various grades and quantities, from grams for research and development purposes to kilograms for pilot-scale and commercial manufacturing.

Major Supplier Regions

-

China : China has a robust manufacturing base for pharmaceutical intermediates, with numerous companies supplying this compound. Key suppliers are often located in major industrial provinces and offer competitive pricing.[6][7][8][9]

-

India : India is another major hub for the production of fine chemicals and pharmaceutical intermediates. Several Indian manufacturers offer this compound, often with extensive documentation to support regulatory filings.[10][11][12][13]

-

Europe : A number of specialized chemical suppliers in Europe provide high-purity grades of this compound, catering to the stringent quality requirements of the pharmaceutical industry in the region.[14]

Selected Supplier Overview

| Supplier | Region | Typical Purity | Available Quantities |

| Sigma-Aldrich (Merck) | Global | ≥95% | Grams to Kilograms |

| BLD Pharmatech | China | ≥95% | Grams to Kilograms |

| abcr GmbH | Europe | 95% | Grams to Kilograms |

| Parchem | USA | Custom | Bulk quantities |

| ChemicalBook Affiliates | Global | ≥98% | Grams to Kilograms |

| Anbu Chem | China | Custom | Bulk quantities[7] |

| Life Chem Pharma | India | Custom | Bulk quantities[10] |

This table is a representative list and not exhaustive. Researchers should conduct their own due diligence when selecting a supplier.

Supply Chain and Logistics Workflow

The procurement of this compound typically follows a well-defined workflow, from supplier identification to final quality control release.

Caption: Figure 1: Supply Chain and Logistics Workflow

Quality Control and Analytical Methodologies

Ensuring the quality of this compound is crucial for its intended application. A comprehensive quality control process involves verifying the identity and purity of the material and characterizing any impurities.

Typical Certificate of Analysis (CoA) Specifications

A supplier's Certificate of Analysis should, at a minimum, include the following information:

| Test | Specification |

| Appearance | Colorless to light yellow liquid |

| Identification (¹H NMR, IR) | Conforms to structure |

| Purity (by HPLC or GC) | ≥98.0% |

| Water Content (Karl Fischer) | ≤0.5% |

| Residual Solvents | To be specified |

Recommended Analytical Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is suitable for determining the purity of this compound and quantifying related impurities.

-

Column: C18, 4.6 mm x 150 mm, 5 µm

-

Mobile Phase: A: 0.1% Phosphoric acid in Water; B: Acetonitrile

-

Gradient:

Time (min) %A %B 0 50 50 20 10 90 25 10 90 26 50 50 | 30 | 50 | 50 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

UV Detection: 225 nm

-

Injection Volume: 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for identifying and quantifying volatile impurities.

-

Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm

-

Carrier Gas: Helium

-

Inlet Temperature: 250°C

-

Oven Program:

-

Initial Temperature: 100°C, hold for 2 min

-

Ramp: 10°C/min to 280°C, hold for 5 min

-

-

Mass Spectrometer: Electron Ionization (EI) mode, scanning from m/z 40-450

Quality Control Workflow

A robust internal quality control process is essential to validate the supplier's CoA and ensure the material is fit for purpose.

Caption: Figure 2: Internal Quality Control Workflow

Application in Drug Synthesis: The Case of Clopidogrel

This compound is a key intermediate in the synthesis of the antiplatelet agent, Clopidogrel.[15][16][17][18][19] The bromo and chloro substituents on the phenyl ring are critical for subsequent cross-coupling and cyclization reactions to form the thienopyridine core of the Clopidogrel molecule.

Synthetic Pathway Overview

The synthesis of Clopidogrel from this compound generally involves the following key transformations:

-

Substitution: The bromo group is typically displaced by a protected amino group.

-

Ester Hydrolysis: The methyl ester is hydrolyzed to the corresponding carboxylic acid.

-

Amide Coupling: The carboxylic acid is coupled with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.

-

Cyclization and Resolution: The final cyclization step, followed by chiral resolution, yields the desired (S)-enantiomer of Clopidogrel.

The purity of the starting intermediate, this compound, directly impacts the yield and impurity profile of the final API.

Potential Impurities and Their Control

The manufacturing process of this compound can introduce several process-related impurities. These may include:

-

Isomeric Impurities: Positional isomers of the bromo and chloro substituents on the phenyl ring.

-

Starting Material Residues: Unreacted 2-chlorophenylacetic acid or its methyl ester.

-

Over-brominated or Over-chlorinated Species: Molecules with additional halogen substitutions.

-

Residual Solvents: Solvents used in the synthesis and purification steps.

It is imperative for researchers and drug developers to work with suppliers who can provide detailed information on the impurity profile of their material and have robust processes in place to control these impurities to acceptable levels.

Conclusion

This compound is a commercially available and vital intermediate for the pharmaceutical industry, particularly in the synthesis of Clopidogrel. A comprehensive understanding of its supply chain, from global manufacturing hubs to local distribution, is essential for ensuring a stable and reliable source of this critical raw material. Furthermore, rigorous quality control, employing validated analytical methods such as HPLC and GC-MS, is non-negotiable to guarantee the identity, purity, and safety of the final drug product. By partnering with reputable suppliers and implementing a thorough internal quality assessment program, researchers and drug development professionals can mitigate risks and ensure the successful progression of their projects.

References

-

Pharmaceutical Intermediates Manufacturer in China - Anbu Chem. (n.d.). Retrieved from [Link]

-

Top 100 Pharmaceutical Intermediates Manufacturers in China (2025) - ensun. (n.d.). Retrieved from [Link]

-

Aroma Chemicals, Aromatic Chemical manufacturers, Eternis Fine Chemicals Limited. (n.d.). Retrieved from [Link]

-

China Intermediates Manufacturers and Suppliers - Sandoo Pharmaceuticals and Chemicals Co.,Ltd. (n.d.). Retrieved from [Link]

-

Laboratory Chemicals, Lab Chemicals, Analytical Reagents, Laboratory Reagents, Lab Reagents, and Fine Chemicals from Loba Chemie Pvt. Ltd., Mumbai, India. (n.d.). Retrieved from [Link]

-

Top Chemical Manufacturing Companies in India [2025 guide] - Fineotex. (n.d.). Retrieved from [Link]

-

Top 10 Speciality & Fine Chemicals Manufacturers - 2021 | Industry Outlook. (n.d.). Retrieved from [Link]

-

organics.synthesia.eu - Synthesia. (n.d.). Retrieved from [Link]

-

An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug - Der Pharma Chemica. (n.d.). Retrieved from [Link]

-

Top Suppliers and Manufacturers of Specialty Chemicals in Europe | Sanudo. (n.d.). Retrieved from [Link]

- CN103387497A - Preparation methods for clopidogrel and its intermediates--methyl alpha-bromo-2-chloro-phenylacetate and thiophene ethylamino-substituted methyl acetate - Google Patents. (n.d.).

-

Portfolio - ACS International. (n.d.). Retrieved from [Link]

-

Aromatic Chemicals - Elixarome. (n.d.). Retrieved from [Link]

-

A Process For Racemization Of (R) Clopidogrel And Process For Preparation Of Clopidogrel Bisulfate Form I - Quick Company. (2018, September 28). Retrieved from [Link]

-

13 Specialty Chemicals Companies From Belgium - chemeurope.com. (n.d.). Retrieved from [Link]

- WO2004074215A1 - Process for preparation of clopidogrel, its salts and pharmaceutical compositions - Google Patents. (n.d.).

-

Synthetic Improvements in the Preparation of Clopidogrel - Semantic Scholar. (2007, March 31). Retrieved from [Link]

-

Methyl alpha-bromo-2-chlorophenylacetate | C9H8BrClO2 | CID 10730282 - PubChem. (n.d.). Retrieved from [Link]

-

Methyl 2-bromo-2-(2-chlorophenyl)acetate | CAS#:85259-19-4 | Chemsrc. (n.d.). Retrieved from [Link]

-

This compound - AbacipharmTech-Global Chemical supplier. (n.d.). Retrieved from [Link]

-

Methyl 2-bromo-2-(4-chlorophenyl)acetate | C9H8BrClO2 | CID 10777987 - PubChem. (n.d.). Retrieved from [Link]

-

The molecular structure and vibrational spectra of 4-bromo-2-(((5-methylpyridin-2-yl)imino)methyl)phenol by density functional method - ResearchGate. (n.d.). Retrieved from [Link]

Sources

- 1. This compound CAS#: 203314-33-4 [chemicalbook.com]

- 2. This compound | 203314-33-4 [sigmaaldrich.com]

- 3. This compound | 203314-33-4 [chemicalbook.com]

- 4. parchem.com [parchem.com]

- 5. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 6. leapchem.com [leapchem.com]

- 7. Pharmaceutical Intermediates Manufacturer in China - Anbu Chem [finechemical.net]

- 8. ensun.io [ensun.io]

- 9. China Pharmaceutical intermediates Directory, China Pharmaceutical intermediates Suppliers, China Pharmaceutical intermediates Manufacturers [chemnet.com]

- 10. lifechempharma.com [lifechempharma.com]

- 11. Laboratory Chemicals, Lab Chemicals, Analytical Reagents, Laboratory Reagents, Lab Reagents, and Fine Chemicals from Loba Chemie Pvt. Ltd., Mumbai, India [lobachemie.com]

- 12. fineotex.com [fineotex.com]

- 13. Top 10 Speciality & Fine Chemicals Manufacturers - 2021 | Industry Outlook [theindustryoutlook.com]

- 14. organics.synthesia.eu - Synthesia [organics.synthesia.eu]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. CN103387497A - Preparation methods for clopidogrel and its intermediates--methyl alpha-bromo-2-chloro-phenylacetate and thiophene ethylamino-substituted methyl acetate - Google Patents [patents.google.com]

- 17. A Process For Racemization Of (R) Clopidogrel And Process For [quickcompany.in]

- 18. WO2004074215A1 - Process for preparation of clopidogrel, its salts and pharmaceutical compositions - Google Patents [patents.google.com]

- 19. Synthetic Improvements in the Preparation of Clopidogrel | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Stability and Storage of Methyl 2-(5-bromo-2-chlorophenyl)acetate

This guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 2-(5-bromo-2-chlorophenyl)acetate, a key intermediate in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the chemical properties, potential degradation pathways, and analytical methodologies for assessing the stability of this compound. The insights and protocols herein are grounded in established scientific principles and regulatory guidelines to ensure the integrity and reliability of this critical chemical entity.

Introduction to this compound

This compound, with the CAS number 203314-33-4, is a substituted phenylacetate ester.[1][2][3] Its molecular structure, featuring a halogenated benzene ring, makes it a versatile building block in organic synthesis. The stability of such intermediates is paramount, as degradation can lead to impurities that may affect the yield and purity of the final product, and in the context of drug development, could introduce potentially harmful substances. Understanding the factors that influence its stability is therefore crucial for ensuring consistent quality and performance in downstream applications.

Chemical Stability Profile

The stability of this compound is influenced by several factors, including temperature, humidity, light, and pH. The primary routes of degradation are anticipated to be hydrolysis of the ester functional group and potential dehalogenation under strenuous conditions.

Recommended Storage Conditions

For routine handling and storage, this compound should be kept in a tightly sealed container in a dry, room temperature environment.[1][4] A well-ventilated area is also recommended to prevent the accumulation of any potential vapors.[5][6]

| Parameter | Recommended Condition | Rationale |

| Temperature | Room Temperature (20-25°C) | Minimizes the rate of potential thermal degradation. |

| Humidity | Sealed in dry conditions | Prevents hydrolytic degradation of the ester group.[7] |

| Light | Protection from light | Halogenated aromatic compounds can be susceptible to photodegradation. |

| Atmosphere | Inert atmosphere (e.g., Nitrogen, Argon) for long-term storage | Reduces the risk of oxidative degradation. |

| Container | Tightly sealed, non-reactive (e.g., glass, HDPE) | Prevents contamination and reaction with container material. |

Potential Degradation Pathways

Understanding the potential degradation pathways is fundamental to developing a robust stability-indicating analytical method. Based on the structure of this compound, the following degradation mechanisms are plausible:

-

Hydrolysis: The ester linkage is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield 2-(5-bromo-2-chlorophenyl)acetic acid and methanol. The rate of hydrolysis is expected to be pH-dependent.[7][8]

-

Oxidation: While generally stable to oxidation, forced conditions with strong oxidizing agents could potentially lead to the formation of various oxidation products.

-

Photodegradation: Aromatic halides can undergo photolytic cleavage of the carbon-halogen bond upon exposure to UV light, leading to the formation of radical intermediates and subsequent degradation products.[5][9]

-

Thermal Degradation: At elevated temperatures, thermal decomposition may occur, potentially leading to dehalogenation and other fragmentation products.[1][4][10][11]

Sources

- 1. Ab initio study of the formation and degradation reactions of chlorinated phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. akjournals.com [akjournals.com]

- 3. database.ich.org [database.ich.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. waters.com [waters.com]

- 7. carbodiimide.com [carbodiimide.com]

- 8. alliedacademies.org [alliedacademies.org]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. apps.dtic.mil [apps.dtic.mil]

Methyl 2-(5-bromo-2-chlorophenyl)acetate: A Strategic Intermediate in the Synthesis of SGLT2 Inhibitors

Abstract

Methyl 2-(5-bromo-2-chlorophenyl)acetate has emerged as a pivotal building block in contemporary organic synthesis, primarily driven by its crucial role in the manufacturing of leading antidiabetic drugs. This technical guide provides an in-depth exploration of the applications of this compound, with a focused examination of its strategic importance as a precursor to Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a class of medications revolutionizing the management of type 2 diabetes. This document will detail the synthetic pathways leveraging this intermediate, providing both mechanistic insights and actionable experimental protocols for the synthesis of key pharmaceutical agents such as Dapagliflozin and Canagliflozin.

Introduction: Unveiling a Key Synthetic Intermediate

This compound, with the CAS Number 203314-33-4, is a substituted phenylacetate derivative. Its chemical architecture, featuring a bromo and a chloro substituent on the phenyl ring, an ester functional group, and an activated methylene bridge, endows it with a versatile reactivity profile, making it a valuable intermediate in multi-step organic syntheses. The strategic positioning of the halogen atoms allows for selective functionalization through various cross-coupling reactions, while the ester moiety can be readily transformed into other functional groups, most notably a carboxylic acid.

The primary driver for the industrial and academic interest in this compound is its utility as a precursor to 5-bromo-2-chlorobenzoic acid, a critical starting material for the synthesis of SGLT2 inhibitors.[1][2][3] SGLT2 inhibitors represent a significant advancement in the treatment of type 2 diabetes, working by a novel mechanism that promotes the excretion of glucose in the urine.[4]

Physicochemical Properties of this compound:

| Property | Value |

| Molecular Formula | C₉H₈BrClO₂ |

| Molecular Weight | 263.52 g/mol |

| CAS Number | 203314-33-4 |

| Appearance | Colorless to light yellow liquid |

| Storage | Sealed in dry, room temperature conditions |

Core Application: Gateway to SGLT2 Inhibitors

The most significant application of this compound is its role as a readily available precursor to 5-bromo-2-chlorobenzoic acid, the foundational building block for the synthesis of Dapagliflozin and Canagliflozin. The synthetic strategy involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, which then undergoes a series of transformations to construct the complex diarylmethane and C-aryl glucoside cores of these drugs.

Hydrolysis to 5-bromo-2-chlorobenzoic acid: The Enabling Transformation

The conversion of this compound to 5-bromo-2-chlorobenzoic acid is a critical first step. This is typically achieved through a straightforward ester hydrolysis, which can be catalyzed by either acid or base. Basic hydrolysis, or saponification, is often preferred due to its generally faster reaction rates and irreversible nature.

Caption: Hydrolysis of this compound.

Experimental Protocol: Basic Hydrolysis of this compound [1][5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in a mixture of methanol and water (e.g., 3:1 v/v).

-

Saponification: Add a solution of sodium hydroxide (2-3 equivalents) in water to the flask.

-

Heating: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution with concentrated hydrochloric acid until the pH is approximately 1-2, leading to the precipitation of the carboxylic acid.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-bromo-2-chlorobenzoic acid.

This hydrolysis provides the crucial carboxylic acid functionality required for the subsequent Friedel-Crafts acylation step in the synthesis of SGLT2 inhibitors.

Synthesis of Dapagliflozin

Dapagliflozin is a potent and selective SGLT2 inhibitor. The synthesis of its diarylmethane core relies on the initial Friedel-Crafts acylation of phenetole (ethoxybenzene) with the acid chloride derived from 5-bromo-2-chlorobenzoic acid.

Caption: Key steps in the synthesis of the Dapagliflozin diarylmethane core.

Experimental Workflow: Synthesis of the Dapagliflozin Diarylmethane Intermediate

-

Acyl Chloride Formation: 5-bromo-2-chlorobenzoic acid is converted to its more reactive acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM).

-

Friedel-Crafts Acylation: The resulting 5-bromo-2-chlorobenzoyl chloride is then reacted with phenetole in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), at low temperatures to yield (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.

-

Ketone Reduction: The carbonyl group of the diarylketone is subsequently reduced to a methylene group. A common method for this transformation is the use of a silane-based reducing agent, such as triethylsilane (Et₃SiH), in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂). This reduction furnishes the key diarylmethane intermediate, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

This diarylmethane is then subjected to a glycosylation reaction with a protected gluconolactone derivative to construct the final C-aryl glucoside structure of Dapagliflozin.

Synthesis of Canagliflozin

Similar to Dapagliflozin, the synthesis of Canagliflozin, another prominent SGLT2 inhibitor, can also commence from a derivative of 5-bromo-2-chlorobenzoic acid, in this case, 5-bromo-2-methylbenzoic acid. While not a direct application of this compound, the synthetic logic is analogous and highlights the importance of this substitution pattern.

The synthesis involves a Friedel-Crafts acylation of 2-(4-fluorophenyl)thiophene with 5-bromo-2-methylbenzoyl chloride, followed by reduction of the resulting ketone to the corresponding diarylmethane, a key intermediate for Canagliflozin.[6]

Other Potential Synthetic Applications

While the synthesis of SGLT2 inhibitors is the most prominent application, the structural features of this compound suggest its potential utility in other areas of organic synthesis:

-

Cross-Coupling Reactions: The presence of a bromine atom on the aromatic ring makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide range of substituents at the 5-position of the phenyl ring, leading to the synthesis of diverse and complex molecules.

-

Synthesis of Heterocycles: The phenylacetic acid ester moiety can be a precursor for the construction of various heterocyclic systems. For instance, condensation reactions with appropriate binucleophiles could lead to the formation of benzodiazepines, quinoxalinones, or other fused heterocyclic structures of medicinal interest.[7]

-

Benzylic Functionalization: The methylene group adjacent to the phenyl ring is activated and can be a site for various chemical transformations.[8][9][10][11] Deprotonation with a strong base would generate a benzylic anion that can react with various electrophiles, allowing for the introduction of alkyl, acyl, or other functional groups at this position.

Conclusion

This compound is a strategically important intermediate in modern organic and medicinal chemistry. Its primary value lies in its role as a readily accessible precursor to 5-bromo-2-chlorobenzoic acid, a cornerstone in the industrial synthesis of the blockbuster SGLT2 inhibitors Dapagliflozin and Canagliflozin. The synthetic pathways detailed in this guide underscore the versatility of this molecule and the chemical logic that has propelled it to the forefront of pharmaceutical manufacturing. Further exploration of its reactivity in cross-coupling and heterocyclic synthesis holds the promise of expanding its utility in the discovery and development of new chemical entities.

References

-

Aecenar. Phenylacetic acid production(PAA-precursor). [Link]

-

Scribd. Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. [Link]

- Google Patents.

-

Organic Syntheses. phenylacetic acid. [Link]

- Google Patents.

-

Chemistry Steps. Reactions at the Benzylic Position. [Link]

-

Khan Academy. Reactions at the benzylic position. [Link]

-

Chemistry LibreTexts. 2.9: Reactions at the Benzylic Position. [Link]

-

EPO. METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. [Link]

-

YouTube. Reactions at the Benzylic Position. [Link]

-

ACS Publications. Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides. [Link]

-

ACS Publications. Stereodivergent Allylic Substitutions with Aryl Acetic Acid Esters by Synergistic Iridium and Lewis Base Catalysis. [Link]

- Google Patents. CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene.

-

ResearchGate. Synthetic Strategies toward SGLT2 Inhibitors. [Link]

-

Bentham Science. A Review on Medicinally Important Heterocyclic Compounds. [Link]

Sources

- 1. CN103387490A - Method for synthesizing phenylacetic acid by carbonylation of methylbenzene - Google Patents [patents.google.com]

- 2. Syntheses of heterocyclic compounds, part XXI. Oxazoles from pyrolysis of aryl and heterocyclic azides in a mixture of acetic and polyphosphoric acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. Stereodivergent Allylic Substitutions with Aryl Acetic Acid Esters by Synergistic Iridium and Lewis Base Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Phenylacetic acid production(PAA-precursor) [aecenar.com]

- 6. benchchem.com [benchchem.com]

- 7. Methyl phenylacetate | C9H10O2 | CID 7559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Methyl phenylacetate synthesis - chemicalbook [chemicalbook.com]

- 11. METHYL 2-(2-BROMOPHENYL)ACETATE synthesis - chemicalbook [chemicalbook.com]

reactivity of the bromine vs. chlorine in Methyl 2-(5-bromo-2-chlorophenyl)acetate

An In-Depth Technical Guide to the Selective Functionalization of Methyl 2-(5-bromo-2-chlorophenyl)acetate

Abstract

The strategic functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, particularly in the fields of pharmaceutical and materials science. This compound presents a classic case study in chemoselectivity, offering two distinct reactive handles: a carbon-bromine bond and a carbon-chlorine bond. This guide provides a comprehensive analysis of the differential reactivity of these two halogens, grounded in fundamental mechanistic principles. We will explore the theoretical underpinnings of this selectivity and provide field-proven, step-by-step protocols for achieving site-specific modifications via palladium-catalyzed cross-coupling and other transformations. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the nuanced reactivity of dihaloarenes to build molecular complexity with precision and control.

Foundational Principles: Understanding Aryl Halide Reactivity

The reactivity of an aryl halide (Ar-X) is fundamentally dictated by the nature of the carbon-halogen (C-X) bond and the electronic environment of the aromatic ring. In the context of this compound, the key to selective synthesis lies in exploiting the inherent differences between the C-Br and C-Cl bonds.

The Decisive Role of Bond Strength

The most significant factor governing the differential reactivity in many common transformations, especially transition metal-catalyzed reactions, is the bond dissociation energy (BDE) of the C-X bond. The C-Br bond is demonstrably weaker and thus more readily cleaved than the C-Cl bond.

| Bond | Average Bond Dissociation Energy (kJ/mol) |

| C-Br | ~276-285 |

| C-Cl | ~328-330 |

| Data sourced from multiple chemical literature sources.[1][2][3] |

This energy difference is the primary reason why the C-Br bond serves as the more reactive site for reactions where C-X bond cleavage is the rate-determining step, such as the oxidative addition step in palladium-catalyzed cross-coupling.[1]

Electronic Landscape of the Substrate

The substituents on the phenyl ring modulate the reactivity of the halogen atoms. In this compound, we have three key groups:

-

2-Chloro group: Strongly electron-withdrawing via induction, weakly electron-donating via resonance.

-

5-Bromo group: Also electron-withdrawing via induction and a weak resonance donor.

-

1-(Methyl acetate) group: This group is electron-withdrawing through induction.

Substituents that withdraw electron density from the aromatic ring can slow down reactions where the arene acts as a nucleophile but can activate the ring for nucleophilic aromatic substitution.[4][5] However, for the crucial oxidative addition step in cross-coupling, the dominant factor remains the C-X bond strength.

Caption: Key factors governing selective reactivity.

Palladium-Catalyzed Cross-Coupling: The Workhorse of Selective Functionalization

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable tools for C-C and C-N bond formation.[6][7] The selectivity in these reactions hinges on the oxidative addition of the aryl halide to a low-valent palladium complex, which is almost always the rate- and selectivity-determining step.[8][9]

The general reactivity trend for aryl halides in oxidative addition is: C-I > C-Br > C-OTf > C-Cl .[10]

This well-established hierarchy allows for the highly selective functionalization of the C-Br bond in this compound while leaving the C-Cl bond untouched, provided the reaction conditions are carefully controlled.

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Protocol: Selective Suzuki-Miyaura Coupling at the C-Br Position

This protocol describes the selective coupling of an arylboronic acid at the C-5 position (bromine) of the substrate. The choice of a moderately active catalyst system ensures that the more robust C-Cl bond does not react under these conditions.

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid) (1.1 equivalents)

-

Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

-

Tricyclohexylphosphine [PCy₃] (4 mol%) or SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (3.0 equivalents)

-

Toluene/Water (10:1 v/v)

-

Anhydrous, degassed solvents

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the arylboronic acid (1.1 eq), and K₃PO₄ (3.0 eq).

-

Catalyst Preparation: In a separate vial, dissolve Pd(OAc)₂ (0.02 eq) and the phosphine ligand (0.04 eq) in a small amount of degassed toluene. Allow this pre-catalyst solution to stir for 10-15 minutes.

-

Reaction Assembly: Add the toluene/water solvent mixture to the Schlenk flask containing the solids. Begin vigorous stirring.

-

Catalyst Addition: Transfer the pre-formed catalyst solution to the reaction flask via syringe.

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C. Rationale: This temperature is sufficient to drive the oxidative addition at the C-Br bond but is typically below the activation energy required for the C-Cl bond with this catalyst system.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-